4-甲基-1H-苯并三唑

描述

4-Methyl-1H-benzotriazole is a benzotriazole derivative that is commonly used as a corrosion inhibitor . It is a light brown to beige solid at ambient temperatures and has a slight odor . The chemical is sold in pellet form .

Synthesis Analysis

Benzotriazole methodology, which includes the synthesis of 4-Methyl-1H-benzotriazole, is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence .Molecular Structure Analysis

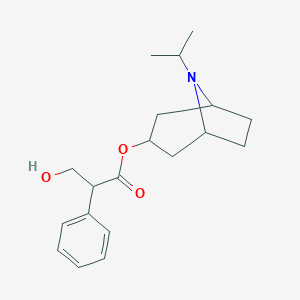

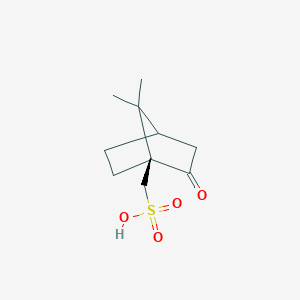

The molecular structure of 4-Methyl-1H-benzotriazole can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

Addition reactions are the main type of reactions of hydroxyl radicals with 4-Methyl-1H-benzotriazole . The total rate constants for the reactions of 4-Methyl-1H-benzotriazole with hydroxyl radicals at 298 K are 1.81×10^10 M^-1 s^-1 .Physical And Chemical Properties Analysis

4-Methyl-1H-benzotriazole is a light brown to beige solid at ambient temperatures . It has a slight odor and is sold in pellet form .科学研究应用

Advanced Oxidation Processes (AOPs)

4-Methyl-1H-benzotriazole: is studied for its degradation mechanisms in AOPs. These processes are crucial for water treatment, as they can effectively remove contaminants like benzotriazoles from water, reducing their toxic effects on aquatic organisms . The compound’s reaction with hydroxyl radicals (·OH) at different temperatures has been examined to understand its degradation pathways and rate constants .

Corrosion Inhibition

This compound serves as an effective corrosion inhibitor for various metals in acidic and saline solutions. It’s particularly useful in environments where metals are prone to corrosion, thus prolonging the lifespan of metal components in industrial applications . Its role in preventing corrosion extends to consumer products, aircraft deicing fluids, and more .

Environmental Impact Assessment

As an emerging contaminant, 4-Methyl-1H-benzotriazole ’s presence in the environment and its potential long-term effects are of significant interest. Studies focus on its biodegradability, persistence, and chronic effects, providing insights into environmental policies and treatment facilities’ design .

Photocatalytic Degradation

Research into the photocatalytic transformations of benzotriazole derivatives, including 4-Methyl-1H-benzotriazole , is pivotal. Using UV-irradiated TiO2, scientists explore the degradation rates, mineralization, and fate of organic nitrogen in these compounds, aiming to prevent their release into the environment .

Analytical Chemistry

In analytical chemistry, 4-Methyl-1H-benzotriazole is used as a standard for quantifying benzotriazoles and benzothiazoles in biological samples, such as human urine, using advanced techniques like LC-ESI MS/MS . This application is essential for toxicological studies and environmental monitoring.

Synthesis of Derivatives

The synthesis of 4-Methyl-1H-benzotriazole derivatives is a field of interest due to their potential applications in various domains, including pharmaceuticals and agrochemicals. The compound’s chemical structure allows for the creation of a wide range of derivatives with diverse properties and uses .

作用机制

Target of Action

4-Methyl-1H-benzotriazole, also known as 4-methyl-1H-1,2,3-benzotriazole, is primarily used as a corrosion inhibitor . It effectively prevents the corrosion of many metals in acidic and saline aqueous solutions .

Mode of Action

The compound interacts with metal surfaces to form a protective layer, preventing the corrosive effects of environmental factors such as oxygen, water, and salts . This interaction helps prolong the lifespan of metal components in various applications, including aircraft deicing fluid, car antifreeze, dishwashing detergent, metal waxes, lacquers, lubricants, hydraulic fluid, dielectric fluids, milk processing, and fire-fighting foams .

Biochemical Pathways

In the environment, 4-Methyl-1H-benzotriazole undergoes degradation initiated by hydroxyl radicals (·OH) in an advanced oxidation process . The main type of reactions of ·OH with 4-Methyl-1H-benzotriazole are addition reactions . Important transformation products of 4-Methyl-1H-benzotriazole include 7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2), which are produced via multiple reaction pathways . These products can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) .

Result of Action

The primary result of 4-Methyl-1H-benzotriazole’s action is the prevention of metal corrosion, thereby extending the lifespan of metal components in various applications . It’s worth noting that the degradation products of 4-methyl-1h-benzotriazole have significantly reduced acute toxicity and chronic toxicity compared to the parent compound .

Action Environment

Environmental factors, such as temperature, can influence the action of 4-Methyl-1H-benzotriazole. For instance, rising temperatures promote the degradation of the compound . Furthermore, the compound’s effectiveness as a corrosion inhibitor can be influenced by the presence of other chemicals in the environment .

安全和危害

属性

IUPAC Name |

4-methyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDVUCDZOBDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274037 | |

| Record name | 4-Methyl-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-benzotriazole | |

CAS RN |

29878-31-7 | |

| Record name | 4-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29878-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029878317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK8999IZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 4-Methyl-1H-benzotriazole (4MBT)?

A: 4MBT is primarily used as a corrosion inhibitor in various industrial applications, including aircraft de-icing/anti-icing fluids (ADAFs) [, ]. It is also found in dishwasher detergents and automotive antifreeze formulations [].

Q2: How does 4MBT behave in the environment?

A: 4MBT has been detected in river water, particularly during winter months, suggesting a seasonal influence on its release []. This seasonal pattern points towards its use in temperature-dependent applications like ADAFs and antifreeze formulations. []. Furthermore, studies have shown a decrease in 4MBT concentrations in airport runoff after changes were made to ADAF formulations, indicating that these formulations are a significant source of 4MBT in the environment [].

Q3: What is the environmental fate of 4MBT?

A: While 4MBT is known to be partially persistent in conventional wastewater treatment [], research suggests it can be removed from water and treated wastewater using duckweed bioreactors []. Studies using Lemna minor bioreactors showed significant removal of 4MBT, with calculated half-lives varying depending on the specific experimental setup [].

Q4: Are there any known toxic effects of 4MBT on aquatic organisms?

A: Yes, research indicates that 4MBT can induce oxidative stress in the aquatic plant Wolffia arrhiza, leading to reduced chlorophyll levels []. Additionally, studies have shown that 4MBT, along with other benzotriazoles found in ADAFs, contributes to aquatic toxicity in streams receiving airport runoff [].

Q5: How is 4MBT typically analyzed in environmental samples?

A: High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) has been successfully employed to analyze 4MBT in water and wastewater samples []. Other studies utilized liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) for identification and quantification of 4MBT and its transformation products in complex matrices [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)